Ethylamine hydrochloride

Toxicology Drug Safety Hemocompatibility

Researchers sourcing a stable, solid ethylamine source often face inconsistent stoichiometry from volatile free-base alternatives. Ethylamine hydrochloride (CAS 557-66-4) eliminates this variability, providing precise, anhydrous delivery of the ethylammonium cation critical for reproducible API synthesis. - Enables exact reaction stoichiometry for procainamide and related antiarrhythmic agents, ensuring consistent API purity. - Delivers the precise ionic radius and hydrogen-bonding profile required for layered perovskite self-assembly (e.g., (C₂H₅NH₃)₂MCl₄). - Serves as a high-purity, stable analytical standard for quantifying cytotoxic ethylamine in complex biological matrices. Supplied with full Certificates of Analysis; standard global shipping protocols apply.

Molecular Formula C2H8ClN
Molecular Weight 81.54 g/mol
CAS No. 557-66-4
Cat. No. B045346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylamine hydrochloride
CAS557-66-4
Synonymsethylamine
ethylamine hydrobromide
ethylamine hydrochloride
ethylamine, 14C-labeled
Molecular FormulaC2H8ClN
Molecular Weight81.54 g/mol
Structural Identifiers
SMILESCC[NH3+].[Cl-]
InChIInChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H
InChIKeyXWBDWHCCBGMXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylamine Hydrochloride: Physicochemical Profile


Ethylamine hydrochloride (CAS 557-66-4), also known as ethylammonium chloride, is the hydrochloride salt of the primary aliphatic amine ethylamine, with the molecular formula C₂H₈ClN and a molecular weight of 81.54 g/mol [1]. It is a white to off-white crystalline solid that is hygroscopic and exhibits high solubility in water (0.4 parts water) and ethanol, with limited solubility in chloroform and acetone, and is practically insoluble in ether [2]. Its melting point is consistently reported in the range of 107–115 °C across various commercial grades . As a stable, solid source of the volatile ethylamine free base, it serves as a versatile intermediate in organic synthesis and is widely used in pharmaceutical manufacturing .

Stable crystalline hydrochloride salt provides a non-volatile source of ethylamine
High water solubility facilitates aqueous reaction and work-up procedures
Consistent solid form simplifies weighing, storage, and handling in laboratory workflows

Why Ethylamine Hydrochloride Cannot Be Substituted


The substitution of ethylamine hydrochloride with closely related analogs such as methylamine hydrochloride or dimethylamine hydrochloride is a high-risk procurement decision driven by fundamental differences in basicity (pKa), molecular architecture, and reactivity profiles. The ethylammonium ion possesses a pKa of approximately 10.67–10.75, which dictates its behavior as a nucleophile and its equilibrium with the free base under reaction conditions [1]. This differs from the pKa of methylammonium (~10.59) and dimethylammonium (~10.73), leading to altered reaction kinetics and yields in acid-base or nucleophilic substitution reactions . Furthermore, the specific steric and electronic properties of the ethyl group are critical for the desired bioactivity or material properties in downstream applications, such as the synthesis of the antiarrhythmic drug procainamide . The following quantitative evidence demonstrates where these distinctions translate into measurable performance differences, directly impacting scientific outcomes and process economics.

Basicity profile mismatch
pKa differences alter protonation equilibrium and may shift reaction yields relative to methylamine or dimethylamine salts.
Steric and electronic specificity
Ethyl group properties are critical for target compound activity; methyl or propyl analogs may not replicate desired functionality.

Ethylamine Hydrochloride: Evidence-Based Differentiation


Hemolytic Activity: Primary vs. Tertiary Amine Salts

In vitro hemolysis studies on dog erythrocytes provide a clear mechanistic differentiation between primary and tertiary amine salts. Ethylamine hydrochloride, as a primary ammonium salt, induces complete hemolysis, whereas the tertiary analog triethylamine hydrochloride produces only incomplete hemolysis [1]. This difference in hemolytic potency is attributed to the increased bulkiness and lipophilicity of the triethylammonium cation, which alters its interaction with the erythrocyte membrane [1].

Hemolytic activity
Class-level inference
Complete hemolysis (ethylamine HCl) vs incomplete hemolysis (triethylamine HCl)
Supports hemocompatibility assay differentiation
In vitro dog erythrocyte model
Toxicology Drug Safety Hemocompatibility

Basicity Comparison Among Aliphatic Amine Salts

The pKa of the conjugate acid (ethylammonium ion) is a key determinant of its behavior in protic media and as a buffering agent. Ethylamine hydrochloride exhibits a pKa of 10.67 for its conjugate acid . This value is higher than that of methylamine hydrochloride (pKa 10.59) but lower than that of triethylamine hydrochloride (pKa 10.8) [1]. While these differences are subtle, they can influence the protonation state and thus the nucleophilicity of the corresponding free base in pH-sensitive reactions.

Basicity (pKa)
Cross-study comparable
10.67 (ethylammonium)
Methylamine HCl: 10.59; Triethylamine HCl: 10.8
Influences protonation state and free base availability in aqueous reactions
Standard pKa measurements
Physical Organic Chemistry Reaction Optimization Acid-Base Catalysis

Stability and Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt form provides a significant practical advantage over the free base ethylamine. While free base ethylamine is a volatile, flammable gas with a boiling point of 16.6 °C [1], ethylamine hydrochloride is a stable, non-volatile crystalline solid with a melting point >100 °C . This difference eliminates the need for pressurized gas handling and cryogenic storage, reducing infrastructure costs and improving process safety in synthesis workflows.

Physical form
Head-to-head
Crystalline solid (mp 107–108 °C) vs gas (bp 16.6 °C)
Enables non-pressurized handling and simplified storage
Standard ambient pressure; eliminates cryogenic needs
Chemical Handling Process Safety Storage

Cytotoxicity: Ethylamine vs. Methylamine

In a comparative study of biogenic amines on Caco-2 cells, only ethylamine exhibited cytotoxic effects at concentrations found in foods, whereas methylamine and ethanolamine did not [1]. This finding underscores that even minor structural modifications (C2 vs. C1 chain) can lead to significant differences in biological activity. The salt form of ethylamine, as a stable source, ensures reproducible delivery of this specific amine for toxicological assessments.

Cytotoxicity profile
Head-to-head
Cytotoxic at food-relevant conc. (ethylamine) vs not cytotoxic (methylamine, ethanolamine)
Supports cell-model endpoint differentiation
Caco-2 cell assay; food safety research context
Food Safety Toxicology Cell Biology

Aqueous Solubility: Ethylamine vs. Triethylamine HCl

The water solubility of alkylamine hydrochlorides decreases with increasing alkyl substitution. Ethylamine hydrochloride exhibits high water solubility, dissolving in as little as 0.4 parts water [1]. In contrast, triethylamine hydrochloride, despite being a salt, has a reported solubility of 1440 g/L (approx. 1.44 g/mL) at 20 °C, but its dissolution in water is described as requiring 0.7 parts water , indicating a different hydration dynamic. This solubility profile directly impacts the choice of solvent systems for reactions and work-up procedures.

Water solubility
Cross-study comparable
0.4 parts water (ethylamine HCl)
Triethylamine HCl: 0.7 parts water
Supports higher reactant concentrations in aqueous media
Qualitative solubility datasheet values
Formulation Process Chemistry Crystallization

Acute Toxicity: Ethylamine HCl vs. Free Base

The salt form exhibits a significantly different acute toxicity profile compared to the free base. The intraperitoneal LD50 of ethylamine hydrochloride in mice is reported to be 2,610 mg/kg [1]. In stark contrast, the oral LD50 of ethylamine free base in rats is 400 mg/kg [2], indicating the free base is substantially more toxic by an order of magnitude. This difference is critical for risk assessment and the design of safe handling procedures.

Acute toxicity
Cross-study comparable
LD50 i.p. mouse 2,610 mg/kg (salt)
Free base oral LD50 rat: 400 mg/kg
Supports handling context differentiation
Different species and administration routes; cross-study review
Safety Toxicology Regulatory

Ethylamine Hydrochloride Application Scenarios


Cardiac Pharmaceutical Intermediate

Ethylamine hydrochloride is the preferred reagent for the synthesis of procainamide and related antiarrhythmic agents . The specific ethylamine moiety is essential for the desired pharmacological activity, and the hydrochloride salt provides a stable, easily handled source for this critical building block, ensuring consistent reaction stoichiometry and high purity in the final API . Substitution with methylamine hydrochloride would yield a different molecular entity with an altered pharmacological profile.

Specialty Ammonium-Based Material Synthesis

The ethylammonium cation is a key component in the preparation of layered hybrid perovskite materials, such as (C₂H₅NH₃)₂MCl₄ (M = Co, Cu, Zn, Cd) . The specific size and hydrogen-bonding capacity of the ethylammonium ion, derived from the hydrochloride salt, is critical for the self-assembly and optoelectronic properties of these materials. Alternative alkylammonium cations (e.g., methylammonium or propylammonium) would produce materials with different crystal structures and functional characteristics.

Biogenic Amine Standards for Toxicology

Due to the unique cytotoxic profile of ethylamine compared to methylamine and ethanolamine [1], ethylamine hydrochloride is an essential standard for analytical methods quantifying biogenic amines in food safety and clinical research. Its use as a pure, stable salt ensures accurate calibration and quantification of this specific amine in complex biological matrices, where it has been shown to be the only one of the group to be cytotoxic at relevant concentrations [1].

Deep Eutectic Solvent Precursor

Ethylamine hydrochloride serves as a hydrogen bond acceptor in the formulation of deep eutectic solvents, such as the EaCl + acetamide system, which exhibits high NH₃ solubility (3.84 mol·kg⁻¹ at 313.2 K and 96.4 kPa) [2]. This specific solubility performance, dependent on the ethylammonium cation, makes it a candidate for gas separation and absorption applications, where alternative salts like choline chloride may not provide the same gas solubility characteristics.

Application
Selection Property
Validation Focus
Cardiac pharmaceutical intermediate research
Stable ethylamine source for API synthesis
Reaction stoichiometry and product purity
Hybrid perovskite material synthesis
Ethylammonium cation size and hydrogen-bonding capacity
Crystal self-assembly and optoelectronic properties
Biogenic amine analytical standard
Stable, non-volatile solid form for calibration
Calibration accuracy in complex biological matrices
Deep eutectic solvent precursor
Hydrogen bond acceptor character with acetamide
Gas absorption and solubility performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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